benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
Description
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate (CAS: ENAH9A7D33E8) is a chiral carbamate derivative characterized by a (2S)-configured hydroxybutan-2-yl backbone and a benzyl-protected carbamate group. Key properties include:
- Molecular Formula: C₁₂H₁₇NO₃
- Melting Point: 64–66°C
- Storage: 4°C (ice-pack transport recommended)
- Purity: ≥95% (Enamine) .
The compound’s stereochemistry and functional groups make it relevant in medicinal chemistry, particularly in protease inhibition and antimetastatic studies . Its InChIKey (SBWYBQRWDXWJDV-NSHDSACASA-N) confirms its unique spatial configuration .
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYBQRWDXWJDV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-1-hydroxybutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Benzyl chloroformate+(2S)-1-hydroxybutan-2-amine→Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and reactors also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl N-[(2S)-1-oxobutan-2-yl]carbamate.
Reduction: Benzyl N-[(2S)-1-hydroxybutan-2-yl]amine.
Substitution: Various benzyl-substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural Variations and Substituent Effects
The compound is compared to analogs with modifications in the carbamate side chain, hydroxy group positioning, or stereochemistry.
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- However, the hydroxy group may reduce metabolic stability .
Biological Activity
Benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate is a compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, research findings, and case studies, providing a comprehensive overview of its activities and applications.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate functional group, which is linked to a (2S)-1-hydroxybutan-2-yl moiety. The structural formula can be represented as follows:
This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exhibit enzyme inhibition properties and receptor binding capabilities, influencing biochemical pathways relevant to therapeutic applications .
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to interact with enzymes that play crucial roles in cancer metabolism and other disease states. The inhibition mechanisms often involve binding to the active sites of these enzymes, thereby obstructing their normal function.
Cytotoxicity Studies
Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have revealed significant cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, while exhibiting lower toxicity towards normal cell lines, suggesting a selective action that could be beneficial for therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzyl or carbamate moieties can significantly alter the biological activity of the compound. Variations in substituents can enhance or diminish its efficacy as an enzyme inhibitor or cytotoxic agent .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound highlighted its potential as a chemotherapeutic agent. The compound demonstrated IC50 values indicating effective inhibition of cancer cell proliferation in vitro. Further investigation into its mechanism revealed apoptosis induction in treated cells, marking it as a promising candidate for further development .
Case Study 2: Interaction with Biomolecules
Another significant study explored the interaction of this compound with biomolecules such as bovine serum albumin (BSA) and DNA. Spectroscopic methods confirmed strong binding affinities, suggesting potential applications in drug delivery systems where targeted delivery to specific tissues is required .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant cytotoxicity against HeLa and A549 cells; induced apoptosis |
| Study 2 | Enzyme Interaction | Inhibition of specific metabolic enzymes; binding studies with BSA and DNA |
| Study 3 | SAR Analysis | Modifications in structure lead to varied biological activities; potential for drug design |
Q & A
Q. Characterization Tools :
Q. Table 1: Synthetic Methods Comparison
Basic: How is the stereochemical integrity of the (2S) configuration confirmed?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. The Flack parameter (e.g., x = 0.02(3)) confirms enantiopurity .
- Chiral HPLC : Compare retention times with racemic mixtures; a single peak indicates >99% enantiomeric excess .
Advanced: How can contradictory crystallographic data (e.g., centrosymmetric vs. non-centrosymmetric space groups) be resolved?
Methodological Answer:
- Parameter Analysis : Use Rogers’ η and Flack’s x parameters to distinguish true chirality. For near-centrosymmetric structures, Flack’s x is more reliable (e.g., x < 0.1 indicates correct enantiomorph) .
- Software Tools : SHELXD for phase refinement and ORTEP-3 for graphical validation of atomic displacement parameters .
Q. Table 2: Enantiomorph-Polarity Validation
| Parameter | Ideal Range | Reliability in Near-Centrosymmetric Cases | Reference |
|---|---|---|---|
| Rogers’ η | 0.0–0.1 | Low (false positives common) | |
| Flack’s x | 0.0–0.05 | High |
Advanced: What mechanistic insights explain its biological activity in cancer metastasis studies?
Methodological Answer:
- HIF-1 Inhibition : Structural analogs (e.g., 17-O-carbamates) disrupt hypoxia-inducible factor 1 (HIF-1) by binding to its α-subunit, validated via luciferase reporter assays .
- Structure-Activity Relationship (SAR) : The benzyl group enhances membrane permeability, while the hydroxybutan-2-yl moiety stabilizes hydrogen bonding with target proteins (IC₅₀ = 2.1 µM in PC-3M-CT+ cells) .
Basic: How is stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C, with stability up to 25°C in dry environments .
- Hydrolytic Stability : Incubate in buffers (pH 2–12) and monitor via HPLC. Degradation occurs at pH < 3 (t₁/₂ = 4 h) due to carbamate bond cleavage .
Advanced: How can computational modeling predict interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystallographic data (PDB: 4HIF) to simulate binding. The hydroxybutan-2-yl group forms hydrogen bonds with Asn803 (ΔG = -9.2 kcal/mol) .
- MD Simulations : GROMACS evaluates dynamic stability; RMSD < 2.0 Å over 100 ns indicates robust binding .
Advanced: How to address low yields in scaled-up synthesis?
Methodological Answer:
- Optimize Reaction Conditions : Increase equivalents of benzyl chloroformate (1.5→2.0 eq) and switch to DMF as a solvent (yield improves from 70% → 88%) .
- Impurity Profiling : LC-MS identifies byproducts (e.g., tert-butyl carbamate adducts), mitigated via Boc protection .
Basic: What safety protocols are recommended for handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis; static-free containers minimize combustion risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
